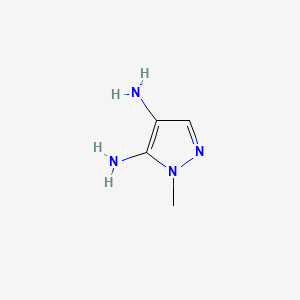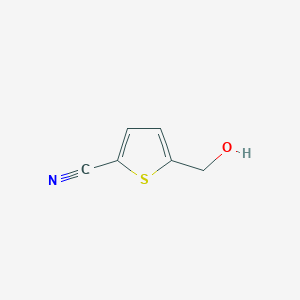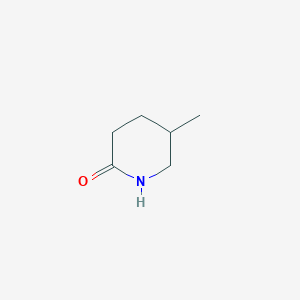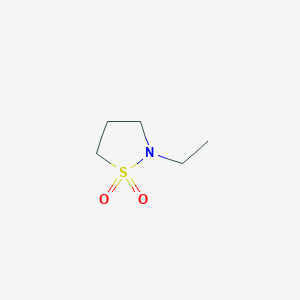
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Vue d'ensemble
Description
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, also known as 2-bromo-4-pyridone, is an organic compound belonging to the class of pyridones. It is a colorless solid with a melting point of 96 °C and a boiling point of 217 °C. This compound has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is also used as a starting material in the synthesis of other compounds such as 2-bromo-4-methylpyridin-3-ol and 2-bromo-4-methylpyridine.
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns and Crystal Structures
Research on compounds similar to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone often focuses on understanding their hydrogen-bonding patterns and crystal structures. For example, the study of enaminones shows bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of dimers and chains that stabilize the crystal structure through weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O (Balderson et al., 2007).
Synthetic Pathways and Intermediate Formation
Investigations into the thermal decomposition of brominated pyridines have provided insights into synthetic pathways, yielding various intermediates and end products. For instance, the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure demonstrated the formation of a pyridylcarbene intermediate, leading to multiple brominated pyridine derivatives (Abarca et al., 2006).
Novel Derivatives and Biological Activities
The synthesis of novel pyridine derivatives, such as gemini pyridinium surfactants, has been explored for their surface activity, DNA binding capabilities, and cytotoxicity against various cell lines. These derivatives are synthesized through regioselective electrophilic cobromination of alpha-olefins, demonstrating potential applications in medicinal chemistry and biochemistry (Bhadani & Singh, 2009).
Coordination Chemistry and Catalyst Development
Research on 2,6-di(pyrazol-1-yl)pyridines and related ligands, resembling the structure of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, has been crucial in developing coordination compounds for applications in luminescent sensing and catalysis. Such compounds exhibit interesting properties like thermal and photochemical spin-state transitions, highlighting their versatility as terpyridine analogues in coordination chemistry (Halcrow, 2005).
Propriétés
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGSLYSLROWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467884 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446852-65-9 | |
| Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Tert-butyl-6-[(2-ethylhexyl)thio]aniline](/img/structure/B1599712.png)


![5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1599716.png)







